molecular formula C31H36N4O2 B14703265 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid CAS No. 26791-77-5

3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid

Cat. No.: B14703265
CAS No.: 26791-77-5
M. Wt: 496.6 g/mol
InChI Key: FGNHIWXKSBLBQO-CVDCTZTESA-N
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Description

3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is a complex organic compound belonging to the class of porphyrins. Porphyrins are macrocyclic compounds that play crucial roles in biological systems, particularly in the formation of heme, chlorophyll, and vitamin B12. This specific compound is characterized by its unique structure, which includes multiple ethyl and methyl groups attached to a dihydroporphyrin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid typically involves the following steps:

    Formation of the Porphyrin Core: The initial step involves the synthesis of the porphyrin core through a series of condensation reactions between pyrrole and aldehyde derivatives under acidic conditions.

    Introduction of Substituents: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Formation of the Propanoic Acid Side Chain: The propanoic acid side chain is introduced via a Friedel-Crafts acylation reaction, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydroporphyrin core to a fully reduced porphyrin.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the porphyrin ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted porphyrins, oxo derivatives, and fully reduced porphyrins.

Scientific Research Applications

3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a model compound for studying the properties and reactivity of porphyrins.

    Biology: Investigated for its role in mimicking natural heme and chlorophyll systems.

    Medicine: Explored for potential therapeutic applications, including photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming metalloporphyrins that participate in redox reactions and electron transfer processes. These interactions are crucial for its biological and catalytic activities.

Comparison with Similar Compounds

Similar Compounds

    Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.

    Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.

    Vitamin B12: A cobalt-containing porphyrin essential for DNA synthesis and cellular metabolism.

Uniqueness

3-[(2S,3S)-8,13-Diethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-2-yl]propanoic acid is unique due to its specific substituents and side chain, which confer distinct electronic and steric properties. These features make it a valuable compound for studying the structure-function relationships of porphyrins and for developing novel applications in various fields.

Properties

CAS No.

26791-77-5

Molecular Formula

C31H36N4O2

Molecular Weight

496.6 g/mol

IUPAC Name

3-[(2S,3S)-8,13-diethyl-3,7,12,17-tetramethyl-2,3,22,24-tetrahydroporphyrin-2-yl]propanoic acid

InChI

InChI=1S/C31H36N4O2/c1-7-21-18(5)27-15-30-22(8-2)17(4)25(34-30)14-26-19(6)23(9-10-31(36)37)28(33-26)12-20-11-16(3)24(32-20)13-29(21)35-27/h11-15,19,23,32,34H,7-10H2,1-6H3,(H,36,37)/t19-,23-/m0/s1

InChI Key

FGNHIWXKSBLBQO-CVDCTZTESA-N

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C=C5C=C(C(=CC1=N2)N5)C)CCC(=O)O)C)C)CC)C

Origin of Product

United States

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